molecular formula C12H10ClNS B8575338 2-Chloro-4-(o-tolylthio)pyridine

2-Chloro-4-(o-tolylthio)pyridine

Cat. No. B8575338
M. Wt: 235.73 g/mol
InChI Key: AJVLUWIRLKEYEX-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

Using the method of Example 3, Step A, 2-methylbenzenethiol (0.783 g, 6.31 mmol), 60% sodium hydride in mineral oil (252 mg, 6.31 mmol), and 2-chloro-4-nitropyridine (1.00 g, 12.6 mmol) to provide 2-chloro-4-(o-tolylthio)pyridine (1.32 g, 89% yield) as an oil. 1H NMR (CDCl3) δ 8.09 (d, 1H), 7.55 (d, 1H), 7.37-7.44 (m, 2H), 7.29 (t, 1H), 6.81 (s, 1H), 6.75-6.78 (m, 2H), 2.38 (s, 3H).
Quantity
0.783 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
252 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[H-].[Na+].[Cl:11][C:12]1[CH:17]=[C:16]([N+]([O-])=O)[CH:15]=[CH:14][N:13]=1>>[Cl:11][C:12]1[CH:17]=[C:16]([S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[CH3:1])[CH:15]=[CH:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.783 g
Type
reactant
Smiles
CC1=C(C=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
252 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)SC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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